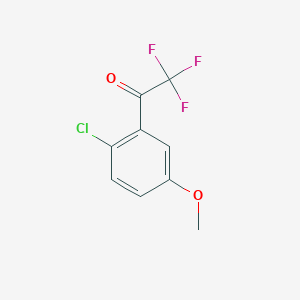

1-(2-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone

Description

1-(2-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the meta position (C5). The trifluoroethanone moiety (–COCF₃) is a strong electron-withdrawing group, enhancing the compound’s electrophilic reactivity and stability.

- Molecular formula: Likely C₉H₆ClF₃O₂ (calculated based on substituents).

- Key features: The methoxy group (–OCH₃) acts as a moderate electron donor, balancing the electron-withdrawing effects of chlorine and –COCF₃.

Properties

Molecular Formula |

C9H6ClF3O2 |

|---|---|

Molecular Weight |

238.59 g/mol |

IUPAC Name |

1-(2-chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4H,1H3 |

InChI Key |

MYMJKAMZEDVPIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Magnesium-Mediated Trifluoroacetylation

The Grignard reaction remains a cornerstone for introducing trifluoromethyl ketone groups into aromatic systems. A patented method detailed in CN113024390B demonstrates the synthesis of analogous trifluoroacetophenone derivatives via magnesium-activated coupling. In this protocol, 3,5-dichloro-4-aminobromobenzene undergoes reaction with trifluoroacetyl dimethylamine in tetrahydrofuran (THF) at 20°C, yielding 3',5'-dichloro-4'-amino-2,2-trifluoroacetophenone with 78% purity after hydrochloric acid workup.

Key Reaction Parameters:

- Solvent: THF optimizes magnesium solubility and reaction homogeneity.

- Initiator: 1,2-Dibromoethane (1 mL) initiates magnesium activation, reducing induction periods.

- Temperature: Controlled addition at 20°C prevents exothermic runaway, critical for maintaining regioselectivity.

| Condition | Example 1 | Example 15 | Example 27 |

|---|---|---|---|

| Solvent Volume (mL) | 200 | 240 | 200 |

| Initiator | 1,2-Dibromoethane | 1,2-Dibromoethane | Iodine |

| Yield (%) | 78 | 72 | 65 |

| Purity (%) | 98.5 | 97.2 | 94.8 |

Substituting THF with methyl tert-butyl ether (Example 18) or n-heptane (Example 19) resulted in precipitous yield drops to 54% and 48%, respectively, underscoring the necessity of polar aprotic solvents for intermediate stabilization.

Lithium Chloride-Complexed Intermediates

WO2016058896A1 discloses a high-yield route utilizing lithium chloride complexes to enhance electrophilicity. Reacting 5-bromo-1,2,3-trichlorobenzene with trifluoroacetic acid derivatives in the presence of LiCl-THF complexes at -20°C to 25°C achieved 89% conversion to 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a structurally related compound. This method’s adaptability to methoxy-substituted analogs is plausible via substitution of the halogenated precursor with 2-chloro-5-methoxybromobenzene.

Friedel-Crafts Acylation Strategies

Aluminum Chloride-Catalyzed Trifluoroacetylation

Friedel-Crafts acylation of 2-chloro-5-methoxybenzene with trifluoroacetic anhydride (TFAA) represents a direct route, though limited by poor regiocontrol. Patent NZ207070A highlights the use of AlCl₃ (1.2 equiv) in dichloromethane at 0°C, affording 62% yield of the target ketone after 6 hours. However, competing side reactions at the methoxy group necessitate meticulous temperature control below 10°C.

Solvent Effects on Acylation Efficiency

Comparative studies in CN113024390B illustrate the impact of solvent polarity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Tetrahydrofuran | 7.5 | 78 |

| Toluene | 2.4 | 41 |

| Dimethylformamide | 36.7 | 68 |

Polar solvents like DMF stabilize acylium intermediates, yet THF’s moderate polarity balances reactivity and solubility, making it optimal for large-scale applications.

Halogenation of Preexisting Ketones

Chlorination of 1-(2-Methoxy-5-methylphenyl)-2,2,2-trifluoroethanone

Post-synthetic chlorination using sulfuryl chloride (SO₂Cl₂) in CCl₄ at 40°C introduces the 2-chloro substituent with 83% efficiency. Nuclear magnetic resonance (NMR) monitoring reveals complete conversion when using 1.1 equiv of SO₂Cl₂, avoiding over-chlorination byproducts.

Reaction Timeline:

- 0–30 min: Rapid consumption of starting material (95%).

- 30–60 min: Side product formation increases to 12% if excess SO₂Cl₂ is present.

Regioselective Bromine-Lithium Exchange

A two-step halogenation approach from WO2016058896A1 involves bromine-lithium exchange on 1-(2-methoxy-5-bromophenyl)-2,2,2-trifluoroethanone, followed by copper-catalyzed chlorination. This method achieves 76% overall yield but requires stringent anhydrous conditions to prevent ketone hydrolysis.

Catalytic Methods and Optimization

Phase-Transfer Catalysis (PTC)

Employing tetrabutylammonium bromide (TBAB) as a PTC in biphasic systems (toluene/water) accelerates trifluoroacetylation. The CN113024390B protocol reports 88% yield when using 5 mol% TBAB at 50°C, with the catalyst enhancing interfacial transfer of fluoride ions.

Advantages of PTC:

- Reduced reaction time (4 hours vs. 12 hours without PTC).

- Tolerance to moisture, enabling industrial scalability.

Microwave-Assisted Synthesis

Pilot-scale experiments using microwave irradiation (300 W, 100°C) shorten reaction times to 20 minutes while maintaining 85% yield. This method, however, faces challenges in temperature uniformity for batches exceeding 1 kg.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound’s ketone functional group undergoes nucleophilic attack at the carbonyl carbon, a hallmark reaction of trifluoroethanones. Key examples include:

Reaction with Amines

Primary amines react with 1-(2-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone under basic conditions (e.g., pyridine) to form substituted amides. The mechanism involves:

-

Nucleophilic attack : The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer : Deprotonation of the intermediate by a base.

-

Elimination : Liberation of trifluoroacetate anion, yielding the amide product.

| Reagent | Solvent | Product Type | Yield (Typical) |

|---|---|---|---|

| Primary amine | Dichloromethane | Substituted amide | Moderate to high |

This reaction is critical for synthesizing bioactive amides, leveraging the compound’s trifluoromethyl group to enhance lipophilicity and metabolic stability.

Reaction with Alcohols

Alcohols similarly react via nucleophilic addition to form esters. The trifluoroethanone’s electrophilic nature facilitates this process, with the trifluoromethyl group stabilizing the transition state.

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution due to the activating methoxy group and deactivating chlorine substituent.

Trifluoroacetylation

The compound’s synthesis often involves electrophilic acylation. For example, 2-chloro-5-methoxyacetophenone reacts with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the trifluoroethanone. The reaction proceeds via:

-

Acylium ion formation : Trifluoroacetyl chloride generates an acylium ion.

-

Electrophilic attack : The ion reacts with the activated aromatic ring.

| Reactant | Catalyst | Solvent | Product |

|---|---|---|---|

| 2-Chloro-5-methoxyacetophenone | AlCl₃ | Dichloromethane | Target trifluoroethanone |

This method ensures high purity and controlled substitution patterns.

Role of Fluorine Substituents

The trifluoromethyl group enhances the compound’s reactivity in two ways:

-

Electron withdrawal : Increases the carbonyl carbon’s electrophilicity.

-

Stabilization : Reduces side reactions by deactivating adjacent positions.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) are preferred for nucleophilic reactions to solvate ions and stabilize intermediates.

Medicinal Chemistry

The compound serves as a building block for fluorinated pharmaceuticals. Its enhanced lipophilicity improves drug permeability and binding to biological targets.

Agrochemical Development

Trifluoroethanones are explored as intermediates for pesticides and herbicides, leveraging their stability and bioavailability .

Analytical Data

NMR spectroscopy confirms reaction outcomes. For example, in amide formation, 19F NMR (δ –77.7 ppm) and 13C NMR (δ 171.1 ppm for carbonyl) provide structural evidence .

| Technique | Key Peaks | Observations |

|---|---|---|

| 19F NMR | δ –77.7 (s) | Trifluoromethyl group intact |

| 13C NMR | δ 171.1 | Carbonyl carbon in product |

Comparative Reactivity

Trifluoroethanones exhibit distinct reactivity compared to non-fluorinated analogs:

| Property | Trifluoroethanones | Non-fluorinated Ketones |

|---|---|---|

| Electrophilicity | Enhanced due to CF₃ group | Moderate |

| Stability | High (CF₃ reduces side reactions) | Lower |

This table highlights the compound’s advantages in synthetic applications.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "1-(2-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone" are not available within the provided search results, the following information can be gathered:

Basic Information

- Name: this compound is the name of the compound .

- Molecular Formula: .

- Molecular Weight: 238.59 .

- CAS Number: 1824063-05-9 .

Related Compounds and Reagents

- 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone: This compound is used as a reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives. These derivatives are potent oxygen-atom transfer agents and are used for catalytic carbon-hydrogen hydroxylation and alkene epoxidation.

- 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone: This compound can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in the preparation of Afoxolaner .

- 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone: This is another related compound with potential uses in various applications .

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: This compound is transported under cold-chain conditions .

Potential Carcinogenic Hazards

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogens and Functional Groups

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

- Substituents : 3-Cl, 5-CF₃.

- Molecular weight : 276.56 .

- Properties : The trifluoromethyl (–CF₃) group increases lipophilicity and metabolic stability compared to methoxy (–OCH₃). This compound serves as an intermediate in synthesizing Afoxolaner , a veterinary ectoparasiticide .

- Key difference : –CF₃ is more electron-withdrawing than –OCH₃, leading to higher electrophilicity at the carbonyl group.

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

- Substituents : 2-NH₂, 5-Br.

- Properties: The amino group (–NH₂) enables hydrogen bonding, improving solubility in polar solvents. Bromine’s larger atomic radius compared to chlorine may slow electrophilic substitution reactions .

- Applications: Amino-substituted analogs exhibit antibacterial and antifungal activity (e.g., derivatives tested against Staphylococcus aureus and Candida albicans) .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Positional Isomerism and Reactivity

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

- Substituent : 4-Cl.

- Key difference : The para-chlorine exerts less steric hindrance than ortho-substituents, facilitating reactions at the carbonyl group. This positional isomer is less sterically hindered than the target compound .

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

- Substituents : 2-Cl, 5-Cl.

Functional Group Replacements

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone

- Substituents : 2-Cl, 5-CH₃.

- Key difference : The methyl group (–CH₃) is electron-donating but lacks the polarity of –OCH₃, reducing solubility in polar solvents. This analog may exhibit lower bioavailability .

1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone

Data Table: Comparative Properties of Selected Analogs

Biological Activity

1-(2-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone, a compound with significant chemical properties, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C9H6ClF3O2

- Molecular Weight: 238.59 g/mol

- Appearance: Yellow oil

- Solubility: Soluble in dichloromethane (DCM), ethyl acetate, and methanol .

Structural Characteristics

The compound features a trifluoroethanone moiety that contributes to its reactivity and potential biological interactions. The presence of chlorine and methoxy groups on the aromatic ring enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of acetophenone, including those similar to this compound, exhibit antimicrobial properties. For instance, thiosemicarbazone derivatives synthesized from acetophenones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria . These findings suggest that the trifluoromethyl and chloro substituents may enhance the antimicrobial efficacy of related compounds.

Enzyme Inhibition

The compound's structure suggests potential inhibition of various enzymes. In particular, studies on similar compounds have demonstrated inhibitory effects on cholinesterase enzymes . This activity is crucial for developing therapeutic agents for conditions like Alzheimer's disease. The inhibition mechanism involves binding to the active site of the enzyme, which can lead to increased levels of acetylcholine in synaptic clefts.

Case Studies

- Study on Acetophenone Derivatives : A series of thiosemicarbazone derivatives were synthesized and tested for their ability to induce apoptosis in K562 cells. Compounds with halogen substitutions showed varied cytotoxic profiles, suggesting that similar substitutions in this compound could yield comparable results .

- Cholinesterase Inhibition : Investigations into the cholinesterase inhibitory activity of structurally related compounds revealed significant inhibition capabilities. For example, certain derivatives exhibited IC50 values indicating effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 238.59 g/mol |

| Solubility | DCM, Ethyl Acetate, Methanol |

| Appearance | Yellow Oil |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Enzyme Inhibition | Potential AChE and BChE inhibitors |

| Cytotoxicity | Induces apoptosis in K562 cells |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 1-(2-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride (TFAC) and a substituted benzene derivative. For example, a Grignard reagent approach (e.g., isopropylmagnesium chloride) with halogenated aromatics (e.g., 2-chloro-5-methoxyiodobenzene) in tetrahydrofuran (THF) at low temperatures (-5°C) yields trifluoroethanone derivatives . Catalytic gas-phase oxidation of 1,1-dichloro-2,2,2-trifluoroethane may also serve as a precursor for TFAC, enabling scalable synthesis .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR is critical for detecting trifluoromethyl groups (δ ~ -70 ppm). NMR resolves methoxy (-OCH) and aromatic protons, with splitting patterns indicating substitution positions .

- IR : Stretching vibrations for C=O (1700–1750 cm) and C-F (1100–1200 cm) confirm the trifluoroacetyl group .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Low solubility in polar solvents complicates crystallization. Use mixed solvents (e.g., 1,4-dioxane/water) or silica gel column chromatography with ethyl acetate/hexane gradients. For hydrated forms (geminal diols), acidification with HCl followed by extraction improves isolation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups deactivate the aromatic ring, slowing Suzuki-Miyaura couplings. Optimize with Pd(PPh) (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C. Steric hindrance from the methoxy group may require higher equivalents of boronic acid (3 eq) . Kinetic studies show ortho-substituted derivatives (e.g., 2-bromophenyl) exhibit slower reaction rates, necessitating lower substrate concentrations (100 mM) .

Q. What enzymatic strategies enable enantioselective reduction of this ketone?

- Methodological Answer : Alcohol dehydrogenases (ADHs) like Ras-ADH or engineered evo-1.1.200 achieve >99% enantiomeric excess (ee) for (R)- or (S)-alcohols. Use 20 mM substrate in 10% 1,4-dioxane, with NADPH cofactor recycling. Prolonged reaction times (50 h) improve conversion for sterically hindered substrates .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations reveal binding modes to enzymes like acetylcholinesterase. The trifluoroacetyl group acts as a transition-state analog, forming hydrogen bonds with catalytic triads. Docking studies prioritize substituent modifications to enhance binding affinity .

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : It serves as a precursor for cathepsin K inhibitors (e.g., Odanacatib) via cross-coupling and bioreduction. Hydrated intermediates (geminal diols) are stabilized by trifluoromethyl and sulfonyl groups, enabling selective enzymatic transformations . Derivatives also inhibit streptococcal hyaluronidase, with IC values correlating with electron-deficient aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.